molecular formula C16H19NO4S2 B2674902 N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE CAS No. 1797876-18-6

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE

Cat. No.: B2674902
CAS No.: 1797876-18-6
M. Wt: 353.45
InChI Key: RVDVBPFQPDBSTR-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE is a complex organic compound that features a benzofuran ring, a sulfonamide group, and a thiophene moiety.

Preparation Methods

The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE involves multiple steps, typically starting with the preparation of the benzofuran and thiophene intermediates. Common synthetic routes include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the sulfonamide or methoxy groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzofuran and thiophene rings can participate in π-π stacking interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE include other benzofuran derivatives, sulfonamides, and thiophene-containing compounds. For example:

The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-11-3-6-16(22-11)15(20-2)10-17-23(18,19)13-4-5-14-12(9-13)7-8-21-14/h3-6,9,15,17H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDVBPFQPDBSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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